(2S)-Azetidine-2-carbonitrile hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, stability, etc., are determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Optically Active Derivatives : Tayama and Nakanome (2021) investigated the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles to produce optically active 2-substituted azetidine-2-carbonitriles (Tayama & Nakanome, 2021).
- Biotransformations for Azetidine-2-carbonitriles : Leng et al. (2009) explored the efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles, yielding various carboxylic acids and amide derivatives (Leng et al., 2009).
- Baylis–Hillman Reaction in Azetidine Chemistry : Yadav, Srivastava, and Patel (2008) reported the use of Baylis–Hillman adducts in synthesizing 1,2-disubstituted azetidine-3-carbonitriles/carboxylates (Yadav, Srivastava, & Patel, 2008).
Pharmacological Research
- Antimalarial Applications : Ibrahim et al. (2021) and N’dri et al. (2021) both conducted studies on azetidine-2-carbonitriles as potential antimalarial agents, using QSAR methods to optimize their efficacy (Ibrahim et al., 2021); (N’dri et al., 2021).
- Carbon Dioxide Insertion Reaction : Shi et al. (2000) explored a reaction involving azetidine and carbon dioxide, highlighting a simple process related to carbon dioxide fixation (Shi et al., 2000).
Miscellaneous Applications
- Synthesis of Iminosugars : Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, exploring their potential as glycosidase inhibitors (Lawande et al., 2015).
- Solvent-Controlled Transformation : Stankovic et al. (2012) studied the solvent-dependent behavior of azetidines, demonstrating different outcomes based on the solvent used (Stankovic et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-azetidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCNUXQBJPJPA-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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